![molecular formula C12H12N2OS2 B380246 2-(Allylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on CAS No. 315239-10-2](/img/structure/B380246.png)

2-(Allylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

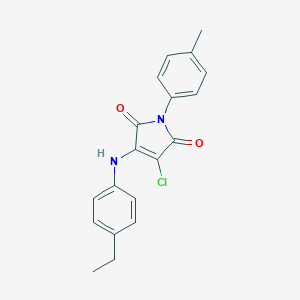

The compound “2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a derivative of thienopyrimidine . Thienopyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and have been widely represented in medicinal chemistry .

Synthesis Analysis

Thienopyrimidines can be synthesized from available starting materials according to convenient synthetic procedures . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines . The reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions can also lead to the synthesis of thienopyrimidines .Molecular Structure Analysis

The molecular structure of thienopyrimidines can be elucidated through diverse spectroscopy analyses such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analyses . For example, the IR spectra of thieno[3,2-d]pyrimidin-4-ones revealed the disappearance of NH2/NH bands of the precursor thiophene derivatives .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Wissenschaftliche Forschungsanwendungen

Entwicklung von Antitumormitteln

Thienopyrimidin-Derivate, einschließlich unserer Zielverbindung, wurden umfassend auf ihre Antitumoreigenschaften untersucht. Sie sind strukturell analog zu Purinen, was sie in der pharmazeutischen Chemie von Bedeutung macht. Diese Verbindungen können verschiedene Enzyme und Signalwege hemmen, die an der Proliferation von Krebszellen beteiligt sind, wie z. B. Proteinkinasen (PKs), die für die Zellkommunikation von entscheidender Bedeutung sind und häufig an der Entstehung von Tumoren beteiligt sind . Die Hemmung von PKs und anderen Zielen wie Topoisomerasen, Tubulin-Polymerisation und Histon-Deacetylase (HDAC) ist eine vielversprechende Strategie bei der Entwicklung von Antitumormedikamenten .

Enzyminhibition für die Krebstherapie

Jüngste Forschungen haben Derivate des Thienopyrimidins als Inhibitoren von Phosphoinositid-3-Kinasen (PI3K) synthetisiert, die eine bedeutende Rolle beim Zellwachstum und -überleben spielen. Diese Inhibitoren haben Aktivität gegen verschiedene PI3K-Isoformen gezeigt und Antitumoraktivität gegenüber einer Reihe von Krebszelllinien demonstriert . Dies legt nahe, dass unsere Verbindung als Leitstruktur für die Entwicklung neuer PI3K-Inhibitoren dienen könnte.

Forschung zu neurodegenerativen Erkrankungen

Verbindungen mit dem Thienopyrimidin-Gerüst wurden als potenzielle Therapeutika für neurodegenerative Erkrankungen untersucht. So wurden sie beispielsweise zur Entwicklung von Inhibitoren für Phosphodiesterase10A (PDE10A) verwendet, einem Ziel für die Behandlung von Krankheiten wie Huntington und Parkinson . Die strukturellen Merkmale von Thienopyrimidinen machen sie für das Überschreiten der Blut-Hirn-Schranke geeignet, was für Arzneimittel des zentralen Nervensystems unerlässlich ist.

Antibakterielle Aktivität

Thienopyrimidin-Derivate haben auch vielversprechende Ergebnisse in Bezug auf die antimikrobielle Aktivität gezeigt. Studien haben über die Synthese neuer Derivate mit signifikanten antibakteriellen und antimykotischen Eigenschaften berichtet, was darauf hindeutet, dass unsere Verbindung ein Vorläufer für die Entwicklung neuer antimikrobieller Mittel sein könnte .

Synthese von antiviralen Medikamenten

Der Thienopyrimidin-Kern wurde in antivirale Wirkstoffe integriert. Seine strukturelle Ähnlichkeit mit Nukleosiden macht ihn zu einem interessanten Kandidaten für die Synthese neuer antiviraler Medikamente, insbesondere als Acyclo-Nukleosid-Analoga .

Pharmakologische Vielfalt

Die Vielseitigkeit von Thienopyrimidin-Derivaten erstreckt sich auf eine breite Palette pharmakologischer Aktivitäten. Sie wurden mit ZNS-depressiven, analgetischen, entzündungshemmenden und antibakteriellen Eigenschaften in Verbindung gebracht. Diese Vielfalt zeigt, dass unsere Verbindung modifiziert werden könnte, um diese Effekte für verschiedene therapeutische Anwendungen zu verstärken .

Chemische Biologie und Signaltransduktion

In der chemischen Biologie können Thienopyrimidine zur Untersuchung von Signaltransduktionswegen verwendet werden. Aufgrund ihrer Fähigkeit, mit Enzymen wie Kinasen zu interagieren, können sie als Werkzeuge dienen, um komplexe Zellprozesse zu zerlegen und die molekulare Grundlage von Krankheiten zu verstehen .

Arzneimittelentwicklung und -forschung

Schließlich ist der Thienopyrimidin-Kern ein wertvolles Gerüst in der Arzneimittelforschung. Seine isoelektronischen Eigenschaften mit Purinen machen ihn zu einem attraktiven Merkmal für die Entwicklung pharmazeutischer Medikamente. Durch Modifizieren des Thienopyrimidin-Kerns können Forscher Verbindungen mit verbesserten Selektivitäts-, Wirkungs- und Sicherheitsprofilen für verschiedene therapeutische Bereiche erzeugen

Wirkmechanismus

Target of Action

The primary targets of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one are protein kinases (PKs) . PKs are enzymes that play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . They are frequently used as molecular therapeutic targets in clinical oncology .

Mode of Action

The compound interacts with its targets, the PKs, resulting in the inhibition of these enzymes . This inhibition can solve a variety of cellular communication problems, making the use of PK inhibitors increasingly important in cancer treatment .

Biochemical Pathways

The compound affects the cyclic nucleotide signaling pathway . The cyclic nucleotides, 3′,5′-cyclic adenosine monophosphate (cAMP) and 3′,5′-cyclic guanosine monophosphate (cGMP), are second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The availability of cyclic nucleotides is controlled by their rate of synthesis through activation of adenylate and guanylate cyclase and their rate of degradation by phosphodiesterases (PDEs) that hydrolyse cAMP and cGMP to inactive nucleotide monophosphates .

Pharmacokinetics

It is known that the compound exhibits significant inhibitory activity against its target enzymes .

Result of Action

The compound has been shown to possess cytotoxic activity on cancer cell lines . It inhibits the proliferation of cancer cells, leading to their death . The most sensitive to this compound was the melanoma cell line MDA-MB-435 .

Zukünftige Richtungen

Thienopyrimidines have shown promising biological activities, including anticancer effects . Therefore, future research could focus on further optimizing the structure of these compounds to create more selective and active agents . Additionally, more studies are needed to fully understand the mechanism of action of these compounds and their potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in cell proliferation and apoptosis, such as caspases and kinases . The nature of these interactions often involves the inhibition of enzyme activity, leading to the modulation of cellular processes. For instance, the compound’s interaction with kinases can result in the inhibition of phosphorylation events, which are crucial for cell signaling pathways .

Cellular Effects

The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapy . Additionally, the compound can affect the expression of genes involved in cell cycle regulation, further contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of action of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It has been shown to bind to the active sites of enzymes, thereby inhibiting their activity. For example, its binding to kinases can prevent the phosphorylation of target proteins, disrupting cell signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its antiproliferative and pro-apoptotic effects in vitro, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one vary with different dosages in animal models . At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be excreted from the body . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate metabolic pathways involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one within cells and tissues involve interactions with various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and toxicity . Studies have shown that the compound can accumulate in tumor tissues, enhancing its anticancer effects .

Subcellular Localization

The subcellular localization of 2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is critical for its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological effects . For example, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors .

Eigenschaften

IUPAC Name |

10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-2-6-16-12-13-10(15)9-7-4-3-5-8(7)17-11(9)14-12/h2H,1,3-6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIUSTWHCNRNMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

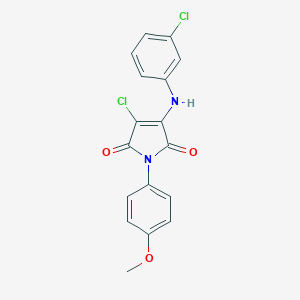

![propyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380180.png)

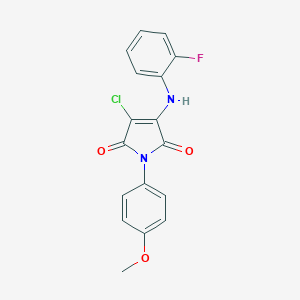

![ethyl 3-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B380182.png)